1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{2-[(Cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a cyclopropylmethylamino group and a phenyl ring attached to an ethanone moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution with Cyclopropylmethylamino Group:
Attachment of the Phenyl Ring: The phenyl ring is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a phenylboronic acid with a halogenated pyrimidine intermediate.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-{2-[(Cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Cyclopropylmethylamine in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
1-(3-{2-[(Cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.
Chemical Biology: It serves as a probe to investigate biological processes at the molecular level.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethylamino group and the pyrimidine ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but with a different ring system.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to a pyrimidine ring.
Indole Derivatives: Share some structural features but differ in the core ring system.
Uniqueness
1-(3-{2-[(Cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one is unique due to its specific substitution pattern and the presence of the cyclopropylmethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-[2-(cyclopropylmethylamino)pyrimidin-5-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11(20)13-3-2-4-14(7-13)15-9-18-16(19-10-15)17-8-12-5-6-12/h2-4,7,9-10,12H,5-6,8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMUBWPYUVAXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CN=C(N=C2)NCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.